

Application Notes and Protocols for Chymotrypsin Activity Assay

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Compound of Interest

Compound Name: *Ala-ala-phe-p-nitroanilide*

Cat. No.: *B15089159*

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Topic: **Ala-Ala-Phe-p-Nitroanilide** Chymotrypsin Activity Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily at the carboxyl side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. The enzymatic activity of chymotrypsin can be quantitatively determined using a chromogenic substrate like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. In this assay, chymotrypsin cleaves the amide bond between the phenylalanine and the p-nitroanilide group. This cleavage releases p-nitroaniline (pNA), a yellow-colored product that can be measured spectrophotometrically at 405-410 nm.^{[1][2][3]} The rate of p-nitroaniline formation is directly proportional to the chymotrypsin activity in the sample.^[1] This protocol provides a detailed method for determining chymotrypsin activity using a p-nitroanilide-based substrate.

Materials and Reagents

Reagents

Reagent	Supplier	Catalog Number (Example)
α -Chymotrypsin (from bovine pancreas)	Sigma-Aldrich	C4129
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)	Sigma-Aldrich	S7388
Tris-HCl	Sigma-Aldrich	T5941
Calcium Chloride (CaCl_2)	Sigma-Aldrich	C1016
Hydrochloric Acid (HCl)	Sigma-Aldrich	H1758
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D8418
Ultrapure Water	---	---

Equipment

- Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm
- Thermostatted cuvette holder or incubator (37°C)
- Pipettes and tips
- Cuvettes or 96-well microplate
- pH meter
- Vortex mixer

Experimental Protocols

Reagent Preparation

- Assay Buffer (50 mM Tris-HCl, 20 mM CaCl_2 , pH 8.0):
 - Dissolve 6.05 g of Tris base in 800 mL of ultrapure water.
 - Add 2.94 g of CaCl_2 dihydrate and stir until dissolved.

- Adjust the pH to 8.0 at 25°C with 1 M HCl.
- Bring the final volume to 1 L with ultrapure water.
- This buffer can be stored at 2-8°C for up to two months.[\[1\]](#)
- Substrate Stock Solution (100 mM N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide):
 - Dissolve the substrate in DMSO to make a 100 mM stock solution.[\[3\]](#)
 - Store the stock solution in aliquots at -20°C, protected from light.[\[4\]](#)
- Chymotrypsin Stock Solution (1 mg/mL):
 - Dissolve α -chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL.[\[5\]](#)
 - Prepare fresh daily and keep on ice.
- Working Chymotrypsin Solution:
 - Immediately before use, dilute the chymotrypsin stock solution with the Assay Buffer to the desired concentration (e.g., 10 μ g/mL). The final concentration in the assay will depend on the specific activity of the enzyme lot.

Assay Procedure

- Set up the Spectrophotometer:
 - Set the spectrophotometer to read absorbance at 410 nm.[\[3\]](#)
 - Equilibrate the instrument to 37°C.[\[1\]](#)
- Prepare the Reaction Mixture:
 - Pipette the following reagents into a cuvette or a well of a microplate:

Reagent	Volume (for 1 mL total volume)	Final Concentration
Assay Buffer	880 μ L	50 mM Tris-HCl, 20 mM CaCl ₂
Substrate Stock Solution (100 mM)	10 μ L	1 mM
Ultrapure Water	100 μ L	---

- Initiate the Reaction:
 - Pre-incubate the reaction mixture at 37°C for 5 minutes.[\[1\]](#)
 - To start the reaction, add 10 μ L of the working chymotrypsin solution to the reaction mixture.
 - Mix immediately by gently pipetting or inverting the cuvette.
- Measure Absorbance:
 - Immediately start recording the absorbance at 410 nm every 30 seconds for 5-10 minutes.[\[4\]](#)
- Prepare a Blank Control:
 - Prepare a blank reaction by adding 10 μ L of the Assay Buffer instead of the chymotrypsin solution to the reaction mixture.
 - Measure the absorbance of the blank under the same conditions.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the chymotrypsin activity assay.

Parameter	Value	Reference
Substrate	N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide	[2]
Substrate Concentration	1 mM	[3]
Enzyme	α -Chymotrypsin	[5]
Assay Buffer	50 mM Tris-HCl, 20 mM CaCl ₂ , pH 8.0	[3]
Temperature	37°C	[1]
Wavelength for Absorbance	410 nm	[3]
Molar Extinction Coefficient of p-nitroaniline	8,800 M ⁻¹ cm ⁻¹	[2][3]

Data Analysis

- Calculate the Rate of Reaction ($\Delta A/\text{min}$):
 - Plot the absorbance values against time.
 - Determine the initial linear portion of the curve.
 - Calculate the slope of this linear portion to get the rate of change in absorbance per minute ($\Delta A/\text{min}$).
 - Subtract the rate of the blank control from the rate of the sample reaction.
- Calculate Chymotrypsin Activity:
 - Use the Beer-Lambert law to calculate the enzyme activity:

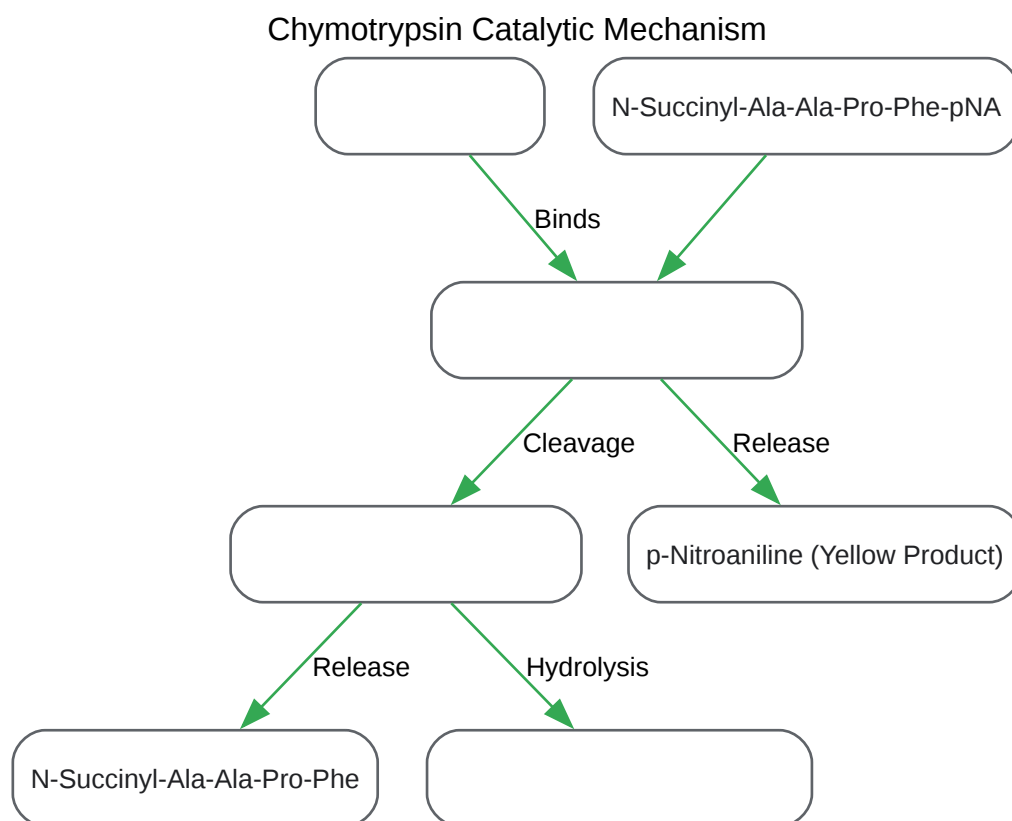
$$\text{Activity } (\mu\text{mol}/\text{min}/\text{mL}) = (\Delta A/\text{min} * \text{Total Assay Volume (mL)}) / (\epsilon * \text{Path Length (cm)} * \text{Enzyme Volume (mL)})$$

Where:

- $\Delta A/\text{min}$ is the rate of absorbance change per minute.
- Total Assay Volume is the final volume of the reaction mixture.
- ϵ is the molar extinction coefficient of p-nitroaniline ($8,800 \text{ M}^{-1}\text{cm}^{-1}$ at 410 nm).[2][3]
- Path Length is the light path of the cuvette or microplate well (typically 1 cm).
- Enzyme Volume is the volume of the chymotrypsin solution added to the reaction.

Mandatory Visualizations

Signaling Pathway of Chymotrypsin Action

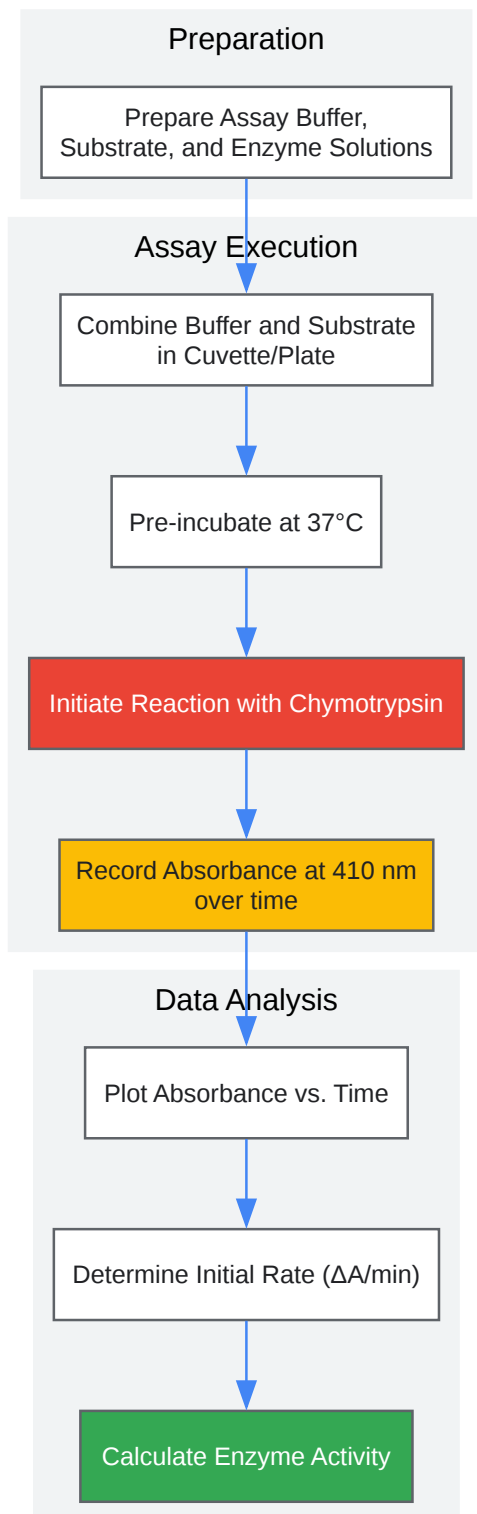


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Caption: Catalytic cleavage of the substrate by chymotrypsin.

Experimental Workflow

Chymotrypsin Activity Assay Workflow

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